molecular formula C20H26ClN3O4S B6486110 2-(3,5-dimethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216752-25-8

2-(3,5-dimethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B6486110
CAS No.: 1216752-25-8
M. Wt: 440.0 g/mol
InChI Key: NAPMCZBBYCSNPC-UHFFFAOYSA-N
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Description

2-(3,5-dimethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O4S and its molecular weight is 440.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.1332552 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S.ClH/c1-11(2)23-6-5-15-16(10-23)28-20(17(15)18(21)24)22-19(25)12-7-13(26-3)9-14(8-12)27-4;/h7-9,11H,5-6,10H2,1-4H3,(H2,21,24)(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPMCZBBYCSNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the thienopyridine family and has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

PropertyValue
Molecular Formula C22H27N3O5S
Molecular Weight 417.52 g/mol
CAS Number 1216752-25-8
LogP 5.4111
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

The compound features a thieno[2,3-c]pyridine core structure that is known for its diverse biological activities. The presence of the dimethoxybenzamido group enhances its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyridine derivatives. For instance, compounds from this class have shown significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism often involves the induction of apoptosis and modulation of cancer stem cell (CSC) populations.

Case Study: Cytotoxicity in Breast Cancer Cells

A notable study investigated the effects of a related thienopyridine compound on MDA-MB-231 and MCF-7 breast cancer cell lines. The results indicated:

  • Cytotoxicity: The compound exhibited significant cytotoxic effects with an IC50 value in the nanomolar range after 24 hours.
  • Apoptosis Induction: Flow cytometry analyses confirmed increased apoptotic cell death.
  • Metabolic Profiling: Treatment altered metabolic pathways significantly affecting glycolysis and gluconeogenesis .

The biological activity is primarily attributed to the interaction with specific cellular targets:

  • Inhibition of Phosphoinositide-Specific Phospholipase C (pi-PLC): This enzyme is implicated in various signaling pathways related to cancer progression.
  • Modulation of Glycosphingolipids (GSLs): The compound affects GSL expression on CSCs, which are crucial for tumor recurrence and metastasis .
  • Impact on Metabolic Pathways: Treatment with thienopyridine compounds leads to significant changes in energy metabolism within cancer cells .

Summary of Key Studies

Study ReferenceFindings
Study 1Demonstrated significant cytotoxicity against MDA-MB-231 cells with maximal effects at 25 µM after 72 hours .
Study 2Investigated metabolic alterations post-treatment showing impacts on glycolysis and pyruvate metabolism .
Study 3Explored structural modifications leading to enhanced activity against various tumor types .

Future Directions

Research continues to explore the full therapeutic potential of this compound class:

  • Combination Therapies: Investigating synergistic effects with existing chemotherapeutics.
  • Target Identification: Further elucidating molecular targets involved in its anticancer activity.
  • Preclinical Studies: Expanding studies into animal models to assess efficacy and safety profiles.

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